N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-4-pyridin-4-yloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(19-14-4-2-1-3-5-14)20-12-8-16(9-13-20)22-15-6-10-18-11-7-15/h1-7,10-11,16H,8-9,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKDITYDEUOOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-hydroxypyridine with N-phenylpiperidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxylic acid, while reduction could produce N-phenyl-4-(pyridin-4-yloxy)piperidine-1-methanol .
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities, making it a candidate for therapeutic applications. Key pharmacological properties include:
- Anticancer Activity : Studies have indicated that N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide can inhibit tumor growth in various cancer cell lines. For example, in preclinical studies involving human tumor xenografts in mice, the compound showed significant inhibition of tumor growth at well-tolerated doses.
- Neurological Impact : Research has demonstrated that this compound may reverse cognitive deficits in animal models of Alzheimer's disease, suggesting its potential utility in treating neurodegenerative disorders.
- Antinociceptive Effects : The compound has been reported to exhibit potent antinociceptive effects, indicating its potential as a pain relief medication.
Case Study 1: Anticancer Efficacy
In a study focusing on anticancer efficacy, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, supporting its potential as an anticancer agent. The compound's structural characteristics were found to be critical for its activity, highlighting the importance of the piperidine moiety in developing novel anticancer therapies.
Case Study 2: Cognitive Enhancement
Another significant study evaluated the compound's effects on cognitive function in models of Alzheimer's disease. Results showed improved memory performance and cognitive function, suggesting that this compound could serve as a therapeutic agent for cognitive decline associated with neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The piperidine-carboxamide scaffold is highly versatile, with substituent variations dictating target specificity and potency. Key analogs include:
Key Observations :
- PF-750: The quinolin-3-ylmethyl group enhances FAAH affinity by positioning the inhibitor’s urea moiety for covalent interaction with Ser241. This residue is conserved in human and rat FAAH, but species selectivity arises from differences in adjacent residues (e.g., Lys158 in human vs. Lys142 in rat) .
- PF-3845 : The trifluoromethylpyridin-2-yloxy group improves metabolic stability and selectivity for human FAAH over cyclooxygenase enzymes .
- Compound : The benzoxazolo-thiazole substituent directs activity toward D1 protease, a herbicide target, likely due to steric and electronic compatibility with the enzyme’s active site .
- Target Compound: The pyridin-4-yloxy group introduces an ether linkage, which may alter binding kinetics compared to alkyl or aromatic substituents (e.g., PF-750’s quinoline group). The pyridine ring’s electron-rich nature could influence π-π stacking or hydrogen-bonding interactions.
Species Selectivity and Structural Insights
Humanized rat FAAH (h/rFAAH) studies reveal that substituent size and polarity critically influence species selectivity. For example, PF-750’s quinoline group fits into a hydrophobic pocket in human FAAH but clashes with rat FAAH’s Ile238 . The target compound’s pyridin-4-yloxy group, being smaller and more polar, might exhibit cross-species activity or require optimization for human specificity.
Physicochemical Properties
- Molecular Weight : Analogous compounds range from 456.55 ( compound) to 545 Da ( derivatives). The target compound’s molecular weight is likely intermediate, depending on substituent mass.
- Solubility: The pyridin-4-yloxy group’s ether linkage may improve aqueous solubility compared to hydrophobic groups like quinoline.
- Crystallinity : Piperidine-carboxamides often form stable crystals via N–H⋯O hydrogen bonds (e.g., compound), which could aid in formulation .
Biological Activity
N-phenyl-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies highlighting its potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in the body.
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, which prevents substrate binding and catalysis. This mechanism is crucial for its potential use in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation : It also has the potential to modulate receptor activity, triggering signaling pathways that can lead to physiological responses. For instance, interactions with G-protein coupled receptors (GPCRs) have been noted, which can influence numerous biological processes, including inflammation and pain perception .
Structure-Activity Relationship (SAR)
The unique structure of this compound contributes significantly to its biological activity. The presence of the pyridine ring and the piperidine moiety allows for specific interactions with biological targets.
| Structural Feature | Biological Activity |
|---|---|
| Pyridine ring | Enhances interaction with receptors and enzymes |
| Piperidine backbone | Provides structural stability and facilitates binding |
| Phenyl group | Improves lipophilicity and bioavailability |
Research indicates that modifications to these structural components can lead to variations in potency and selectivity against specific targets .
Case Studies and Therapeutic Applications
- Cancer Therapy : Recent studies have demonstrated that derivatives of piperidine compounds exhibit anticancer properties. For example, N-phenyl-4-(pyridin-4-yloxy)piperidine derivatives were evaluated for their cytotoxic effects on cancer cell lines, showing promising results comparable to established chemotherapeutic agents .
- Pain Management : The compound has been investigated for its analgesic properties. In vivo studies indicated that it could effectively reduce pain responses in animal models, suggesting a potential application in treating chronic pain conditions .
- Anti-inflammatory Effects : The anti-inflammatory activity of this compound has been highlighted in several studies. It was shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX inhibition were reported to be comparable to those of known anti-inflammatory drugs like celecoxib .
Research Findings
Recent findings emphasize the importance of further exploring the pharmacokinetics and toxicological profiles of this compound:
- Pharmacokinetics : Studies have shown that modifications to the compound can enhance its solubility and bioavailability, crucial factors for therapeutic efficacy .
- Toxicology : Preliminary toxicity assessments indicate a favorable safety profile; however, comprehensive toxicological evaluations are necessary to establish its suitability for clinical use .
Q & A
Q. Key Challenges :
- Steric hindrance during pyridinyloxy group installation.
- Competing side reactions (e.g., over-alkylation).
Optimization : Use of high-resolution mass spectrometry (HRMS) to monitor intermediates and adjust reaction stoichiometry dynamically .
Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR to confirm connectivity (e.g., δ 7.2–8.5 ppm for pyridine protons, δ 3.5–4.5 ppm for piperidine-CH₂-O) .
- IR Spectroscopy : Carboxamide C=O stretch at ~1650 cm⁻¹ and pyridine ring vibrations at ~1600 cm⁻¹ .
- X-ray Crystallography : Resolves chair conformation of the piperidine ring and dihedral angles (e.g., 21.4° between isoxazole and adjacent phenyl groups) .
Q. Advanced Research Focus
Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 4XYZ) to model interactions with kinase domains .
MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
Free Energy Calculations : MM-PBSA/GBSA to quantify contributions of hydrophobic (piperidine) and hydrogen-bonding (carboxamide) groups .
Validation : Cross-correlate computational predictions with experimental mutagenesis (e.g., alanine scanning of receptor residues) .
How do solvent and temperature conditions influence the conformational dynamics of this compound?
Advanced Research Focus
Methodology :
Variable-Temperature NMR : Monitor piperidine ring flipping (ΔG‡ ~12 kcal/mol) in DMSO-d₆ vs. CDCl₃ .
Dielectric Constant Effects : Solvents like acetonitrile (ε = 37.5) stabilize charge-separated transition states during hydrolysis .
Cryocrystallography : Resolve low-temperature (100 K) structures to trap high-energy conformers .
Key Finding : Polar aprotic solvents increase rotational freedom of the pyridinyloxy group, altering bioactivity .
What strategies mitigate batch-to-batch variability in the synthesis of this compound?
Q. Basic Research Focus
Process Analytical Technology (PAT) : In-line FTIR to monitor reaction progress and adjust reagent feed rates .
Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
Quality Control : Rigorous HPLC-PDA (λ = 254 nm) with retention time matching (±0.1 min) .
Example : Reducing Pd catalyst from 5 mol% to 2 mol% decreased palladium residues in final batches (ICP-MS < 10 ppm) .
How does the piperidine ring conformation impact the compound’s interaction with biological targets?
Q. Advanced Research Focus
X-ray/NMR Comparison : Chair vs. boat conformations alter hydrogen-bonding capacity (e.g., chair form stabilizes interactions with protease active sites) .
Dynamic Pharmacophore Modeling : Identify transiently exposed functional groups during molecular dynamics .
Analog Synthesis : Rigidify piperidine with sp³-hybridized substituents (e.g., methyl at C3) to lock conformation .
Data Insight : Dihedral angles >20° between pyridinyloxy and phenyl groups reduce steric clashes in protein pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
